molecular formula C10H14N2O B1624101 2-(3,4-dimethylphenyl)-N'-hydroxyethanimidamide CAS No. 42191-49-1

2-(3,4-dimethylphenyl)-N'-hydroxyethanimidamide

Cat. No.: B1624101
CAS No.: 42191-49-1
M. Wt: 178.23 g/mol
InChI Key: MVLKLXBWBVCXKV-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-N’-hydroxyethanimidamide is an organic compound characterized by the presence of a hydroxyethanimidamide group attached to a 3,4-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-N’-hydroxyethanimidamide typically involves the reaction of 3,4-dimethylaniline with ethyl chloroformate to form an intermediate, which is then treated with hydroxylamine to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenyl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Oximes or nitroso derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(3,4-dimethylphenyl)-N’-hydroxyethanimidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethanimidamide group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethylphenyl)-N’-hydroxyethanamide
  • 2-(3,4-dimethylphenyl)-N’-hydroxyethanethioamide
  • 2-(3,4-dimethylphenyl)-N’-hydroxyethanimine

Uniqueness

2-(3,4-dimethylphenyl)-N’-hydroxyethanimidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities or selectivities for molecular targets, making it valuable for specific applications in research and industry.

Properties

CAS No.

42191-49-1

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C10H14N2O/c1-7-3-4-9(5-8(7)2)6-10(11)12-13/h3-5,13H,6H2,1-2H3,(H2,11,12)

InChI Key

MVLKLXBWBVCXKV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)CC(=NO)N)C

Isomeric SMILES

CC1=C(C=C(C=C1)C/C(=N/O)/N)C

Canonical SMILES

CC1=C(C=C(C=C1)CC(=NO)N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,4-Dimethylphenylacetonitrile (10 g, 0.069 mol) was added to a mixture of hydroxylamine hydrochloride (9.57 g, 0.14 mol), methanol (100 mL) and 25% sodium methoxide/methanol (31.5 mL, 0.14 mol) at room temperature. After stirring for 16 hours at room temperature, the reaction mixture was concentrated in vacuo. The resultant oil was partitioned between methylene chloride and water. The organic phase was separated, washed with water, dried over magnesium sulfate and concentrated in vacuo to yield the desired product (11.4 g, 93%) as a white solid. Recrystallization from toluene afforded an analytical sample m.p. 59°-60° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.57 g
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
31.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
desired product
Yield
93%

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